molecular formula C17H17N3O4 B302703 {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid

{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid

Cat. No.: B302703
M. Wt: 327.33 g/mol
InChI Key: DMNDCEHVDAUQRF-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy group can undergo substitution reactions with nucleophiles such as halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid include:

  • {4-[(E)-{2-[(4-chlorophenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid
  • {4-[(E)-{2-[(4-nitrophenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid
  • {4-[(E)-{2-[(4-methoxyphenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-[4-[(E)-[(4-methylphenyl)carbamoylhydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H17N3O4/c1-12-2-6-14(7-3-12)19-17(23)20-18-10-13-4-8-15(9-5-13)24-11-16(21)22/h2-10H,11H2,1H3,(H,21,22)(H2,19,20,23)/b18-10+

InChI Key

DMNDCEHVDAUQRF-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O

SMILES

CC1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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